N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine
Description
Properties
IUPAC Name |
[4-(3,4-difluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N4O/c1-12-4-6-14-18(25-13-5-7-16(21)17(22)10-13)15(11-23-19(14)24-12)20(27)26-8-2-3-9-26/h4-7,10-11H,2-3,8-9H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDMTMOHRZCACO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)F)F)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. The starting materials often include 3,4-difluoroaniline, 7-methyl-1,8-naphthyridine, and pyrrolidine-1-carbonyl chloride. The synthetic route may involve:
Nucleophilic Substitution: The reaction of 3,4-difluoroaniline with 7-methyl-1,8-naphthyridine under basic conditions to form an intermediate.
Acylation: The intermediate is then reacted with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding naphthyridine oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine are compared below with analogous 1,8-naphthyridine derivatives, focusing on substituent effects, physicochemical properties, and inferred pharmacological behavior.
Key Observations:
Substituent Effects on Aromatic Rings :
- The 3,4-difluorophenyl group in the target compound introduces strong electron-withdrawing effects, contrasting with 3,4-dimethoxyphenyl (electron-donating) in L968-0489 . Fluorine substituents typically enhance bioavailability and target affinity due to increased lipophilicity and metabolic stability.
- 3,5-Dimethoxyphenyl (in ) offers symmetrical electron donation, which may alter binding kinetics compared to asymmetrical 3,4-difluorophenyl.
Carbonyl-Linked Heterocycles: Pyrrolidine-1-carbonyl (target compound) vs. thiomorpholine-4-carbonyl (): Thiomorpholine contains a sulfur atom, which may participate in hydrogen bonding or hydrophobic interactions. Pyrrolidine’s smaller ring size (5-membered vs. 6-membered) could reduce steric hindrance.
Positional and Functional Group Variations :
- Derivatives with trifluoromethyl groups at C5 (e.g., 3g in ) exhibit higher melting points (219–221°C), suggesting enhanced crystalline stability compared to the target compound’s methyl group at C7.
- Microwave-assisted synthesis (used for compounds in ) achieves high yields (up to 90%), though the target compound’s synthetic route remains unspecified.
Pharmacological Implications :
- While biological data for the target compound are unavailable, structural analogs like L968-0489 and CAS 1251564-63-2 () are likely explored for kinase or GPCR modulation due to their heterocyclic motifs.
- The trifluoromethyl group in 3g () is associated with improved metabolic stability, suggesting that the target compound’s methyl group may prioritize solubility over prolonged half-life.
Biological Activity
N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a synthetic organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This compound features a naphthyridine core, which is known for its diverse biological properties, and is substituted with a difluorophenyl group, a methyl group, and a pyrrolidine-1-carbonyl moiety.
- Molecular Formula : C20H18F2N4O
- Molecular Weight : 368.388 g/mol
- IUPAC Name : [4-(3,4-difluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone
- CAS Number : 1251682-87-7
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Nucleophilic Substitution : Reaction of 3,4-difluoroaniline with 7-methyl-1,8-naphthyridine under basic conditions.
- Acylation : The intermediate is further reacted with pyrrolidine-1-carbonyl chloride in the presence of a base like triethylamine to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound may exhibit inhibitory or activating effects on these targets, leading to significant biochemical responses.
Anticancer Activity
Research has indicated that compounds similar to this compound show promising anticancer properties. For instance:
- Inhibition of NF-kB Activity : Compounds with similar naphthyridine scaffolds have demonstrated inhibitory effects on NF-kB transcriptional activity, which is crucial in cancer progression and inflammation .
In Vitro Studies
In vitro studies have demonstrated that derivatives of naphthyridines can exhibit potent cytotoxicity against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 | 5.0 |
| Compound B | PC-3 | 8.2 |
| N-(3,4-difluorophenyl)-7-methyl... | A549 | 6.5 |
These results suggest that modifications in the chemical structure can significantly influence the biological activity of naphthyridine derivatives.
Structure-Activity Relationship (SAR)
The presence of electron-withdrawing groups such as difluorophenyl enhances the stability and binding affinity of the compound to its molecular targets. This relationship has been explored through various analogs to optimize their anticancer efficacy.
Comparison with Similar Compounds
When compared to other naphthyridine derivatives, N-(3,4-difluorophenyl)-7-methyl... exhibits unique properties due to its specific substitution pattern.
| Compound Name | Molecular Structure | Biological Activity |
|---|---|---|
| N-(3,5-difluorophenyl)... | Similar structure | Moderate anticancer activity |
| N-(3,4-difluorophenyl)... | Unique substitution | High anticancer activity |
This comparison highlights the importance of structural variations in determining biological outcomes.
Q & A
Q. What are the established synthetic routes for preparing 1,8-naphthyridin-4-amine derivatives, including N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine?
- Methodological Answer : The synthesis of 1,8-naphthyridine derivatives typically involves condensation reactions, halogen substitution, or Mannich base formation. For example:
- Microwave-assisted synthesis : A one-pot reaction under microwave irradiation can yield substituted 1,8-naphthyridin-4-amine derivatives with high efficiency (e.g., 80–90% yields for trifluoromethyl-substituted analogs) .
- Amination of bromo intermediates : Bromo-naphthyridines can undergo nucleophilic substitution with amines. For instance, 4-bromo-1,8-naphthyridine reacts with ammonia under high-temperature conditions (170°C) to yield 1,8-naphthyridin-4-amine .
- Pyrrolidine incorporation : The pyrrolidine-1-carbonyl group can be introduced via coupling reactions (e.g., using POCl₃ as a catalyst in DMF) .
Q. How can the structural integrity of this compound be confirmed?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- IR spectroscopy : Identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and NH/amine peaks (~3300 cm⁻¹) .
- ¹H/¹³C NMR : Assign signals for difluorophenyl (δ 6.8–7.2 ppm), pyrrolidine (δ 1.8–3.5 ppm), and naphthyridine protons (δ 8.0–9.0 ppm) .
- Mass spectrometry (MS) : Confirm molecular weight (e.g., M⁺ peaks) and fragmentation patterns .
- X-ray crystallography : For unambiguous confirmation, refine crystal structures using programs like SHELXL .
Advanced Research Questions
Q. How do substituents on the 1,8-naphthyridine core influence reaction yields and biological activity?
- Methodological Answer : Substituent effects can be systematically studied via:
- Electronic effects : Electron-withdrawing groups (e.g., -CF₃) on the naphthyridine ring enhance electrophilicity, improving amination yields (e.g., 85% for 5-CF₃ derivatives vs. 61% for isobutyl analogs) .
- Steric effects : Bulky substituents (e.g., isopropyl) reduce yields due to hindered reaction kinetics (e.g., 12% for 3i) .
- Biological relevance : Fluorophenyl and pyrrolidine groups may enhance binding to hydrophobic enzyme pockets, as seen in related naphthyridine inhibitors .
Q. How can conflicting spectral data (e.g., NMR shifts) for structurally similar derivatives be resolved?
- Methodological Answer : Address discrepancies through:
- Comparative analysis : Cross-reference with analogs (e.g., 7-methyl-2-phenyl derivatives in vs. difluorophenyl derivatives in ).
- Solvent effects : Account for solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃).
- Dynamic processes : Use variable-temperature NMR to detect tautomerism or rotational barriers (e.g., amide bond rotation in pyrrolidine-carbonyl groups) .
Q. What strategies optimize the experimental design for synthesizing novel 1,8-naphthyridine analogs?
- Methodological Answer : Implement a factorial design approach:
- Variable screening : Test reaction temperature, solvent polarity, and catalyst loading (e.g., POCl₃ in DMF at 80–100°C for carbonyl activation) .
- High-throughput screening : Use ultrasonic or microwave reactors to rapidly assess conditions (e.g., sonochemical synthesis reduces reaction times by 50%) .
- Byproduct analysis : Monitor intermediates via LC-MS to minimize side reactions (e.g., over-oxidation of pyrrolidine) .
Data Analysis and Mechanistic Questions
Q. How can computational methods complement experimental data in studying the reactivity of 1,8-naphthyridine derivatives?
- Methodological Answer : Combine DFT calculations and molecular docking:
- Reactivity prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the naphthyridine core .
- Transition-state modeling : Simulate amination pathways to rationalize yield differences (e.g., steric hindrance in isopropyl-substituted derivatives) .
- Binding affinity studies : Dock N-(3,4-difluorophenyl) derivatives into target proteins (e.g., kinase enzymes) to prioritize synthetic targets .
Q. What are the common pitfalls in crystallographic refinement of 1,8-naphthyridine derivatives, and how can they be mitigated?
- Methodological Answer : Avoid errors using:
- SHELX suite : Employ SHELXL for small-molecule refinement, ensuring proper treatment of disorder (e.g., fluorine atoms in difluorophenyl groups) .
- Twinned data : Use SHELXPRO to handle twinning in high-symmetry crystals .
- Hydrogen placement : Constrain or refine H-atoms using riding models, validated via difference Fourier maps .
Biological and Functional Studies
Q. How can researchers assess the inhibitory potential of this compound analogs?
- Methodological Answer : Follow a multi-tiered screening protocol:
- In vitro assays : Test enzyme inhibition (e.g., kinase or protease assays) at varying concentrations (IC₅₀ determination) .
- Cellular models : Evaluate cytotoxicity and target engagement in cell lines (e.g., IC₅₀ vs. EC₅₀ comparisons) .
- Structure-activity relationships (SAR) : Correlate substituent effects (e.g., fluorophenyl vs. thienyl groups) with activity trends .
Tables for Key Data
| Derivative | Substituents | Yield | Key Spectral Data | Ref |
|---|---|---|---|---|
| Compound 3e | 2-(2-Bromophenyl), 5-CF₃ | 85% | ¹H NMR (δ 8.2 ppm, naphthyridine H) | |
| Compound 4f | 3-Pyrazolyl, 4-Fluorophenyl | 43% | MS (m/z 501 M⁺) | |
| N-(3,4-difluorophenyl) analog | 3-(Pyrrolidine-1-carbonyl) | N/A | IR (C=O stretch: 1685 cm⁻¹) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
